molecular formula C10H12BrN B8404703 3-Bromo-4-cyclopentyl-pyridine

3-Bromo-4-cyclopentyl-pyridine

Cat. No.: B8404703
M. Wt: 226.11 g/mol
InChI Key: CMWQVSXYYXVZEK-UHFFFAOYSA-N
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Description

3-Bromo-4-cyclopentyl-pyridine is a brominated pyridine derivative featuring a cyclopentyl substituent at the 4-position and a bromine atom at the 3-position.

  • Molecular Formula: C${10}$H${12}$BrN
  • Molecular Weight: 226.11 g/mol (calculated)
  • Key Features:
    • The bromine atom at position 3 facilitates participation in cross-coupling reactions (e.g., Suzuki-Miyaura), a hallmark of bromopyridines in medicinal chemistry .
    • The cyclopentyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability in drug design or alter solubility compared to smaller substituents .

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

3-bromo-4-cyclopentylpyridine

InChI

InChI=1S/C10H12BrN/c11-10-7-12-6-5-9(10)8-3-1-2-4-8/h5-8H,1-4H2

InChI Key

CMWQVSXYYXVZEK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=C(C=NC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights critical differences between 3-Bromo-4-cyclopentyl-pyridine and related bromopyridines:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Cyclopentyl (4) C${10}$H${12}$BrN 226.11 Potential intermediate for lipophilic pharmaceuticals -
2-Bromo-3-methylpyridine Methyl (3) C$6$H$6$BrN 172.03 Used in synthesizing antitumor agents; lower steric hindrance enables faster reactivity
3-Bromo-4-(4-methoxyphenyl)pyridine 4-Methoxyphenyl (4) C${12}$H${10}$BrNO 280.12 Extended conjugation enhances UV absorption; methoxy group improves solubility in polar solvents
4-Amino-3-bromopyridine Amino (4) C$5$H$5$BrN$_2$ 173.01 Electron-rich ring promotes electrophilic substitution; used in agrochemical synthesis
3-Bromo-4-pyridinol Hydroxyl (4) C$5$H$4$BrNO 174.00 High solubility in water; forms hydrogen bonds in crystal engineering
3-Bromo-4-(piperidin-3-yl)pyridine Piperidin-3-yl (4) C${10}$H${13}$BrN$_2$ 241.13 Nitrogen-rich heterocycle enhances binding to biological targets (e.g., kinase inhibitors)

Reactivity and Functional Group Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The amino group in 4-Amino-3-bromopyridine activates the pyridine ring toward electrophilic substitution, whereas the bromine atom deactivates it. This contrast highlights divergent synthetic pathways: amino-substituted derivatives are prone to nitration or halogenation, while bromine-substituted analogs are ideal for cross-couplings . The methoxy group in 3-Bromo-4-(4-methoxyphenyl)pyridine offers moderate electron donation, balancing reactivity and stability in photochemical applications .
  • Hydroxyl-substituted derivatives (e.g., 3-Bromo-4-pyridinol) exhibit high aqueous solubility, making them suitable for aqueous-phase reactions or crystallography studies .

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